N-[2-(Trifluoromethoxy)ethyl]adamantan-2-amine
Description
N-[2-(Trifluoromethoxy)ethyl]adamantan-2-amine is a synthetic adamantane derivative characterized by a trifluoromethoxyethyl substituent attached to the secondary amine of adamantan-2-amine. Its molecular formula is C₁₃H₂₀F₃NO, with a molecular weight of 263.31 g/mol and a CAS registry number of 1820570-04-4 . The trifluoromethoxy group (-OCF₃) confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs. This compound is of interest in medicinal chemistry due to adamantane's proven utility in drug design (e.g., antiviral and neuroprotective applications).
Properties
Molecular Formula |
C13H20F3NO |
|---|---|
Molecular Weight |
263.30 g/mol |
IUPAC Name |
N-[2-(trifluoromethoxy)ethyl]adamantan-2-amine |
InChI |
InChI=1S/C13H20F3NO/c14-13(15,16)18-2-1-17-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-12,17H,1-7H2 |
InChI Key |
HQFFNZZIRVXPKI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NCCOC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Trifluoromethoxy)ethyl]adamantan-2-amine typically involves the introduction of the trifluoromethoxy group through nucleophilic substitution reactions. One common method is the reaction of adamantan-2-amine with 2-bromoethyl trifluoromethoxy under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Trifluoromethoxy)ethyl]adamantan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or hydrocarbons .
Scientific Research Applications
N-[2-(Trifluoromethoxy)ethyl]adamantan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its unique structural features.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(Trifluoromethoxy)ethyl]adamantan-2-amine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The adamantane core provides stability and rigidity, allowing the compound to effectively bind to its targets. The exact molecular pathways involved depend on the specific application, such as inhibition of viral replication or modulation of enzyme activity .
Comparison with Similar Compounds
N-(4-Methylphenyl)adamantan-2-amine (Compound 16)
- Molecular Formula : C₁₇H₂₃N
- Synthesis : Synthesized via Chan–Lam coupling of adamantan-2-amine with p-bromotoluene, yielding 74% .
- Key Differences : The aryl substituent (4-methylphenyl) enhances π-π stacking interactions but reduces solubility in polar solvents compared to the trifluoromethoxyethyl group.
Bromantane (N-(4-Bromophenyl)adamantan-2-amine)
N-(2-Hydroxybenzyl)adamantan-1-amine
- Molecular Formula: C₁₇H₂₃NO
- Properties : The hydroxyl group enables hydrogen bonding, improving crystal packing (as seen in X-ray studies) but reducing blood-brain barrier permeability relative to -OCF₃ .
Functional Group Variations
2-(3,4-Difluorobenzenesulfonyl)ethylamine
N-[(5-Iodothiophen-2-yl)methyl]adamantan-1-amine
- Molecular Formula : C₁₅H₂₀INS
- Synthesis : Prepared via iodination of a bromothiophene precursor using n-BuLi and I₂ .
- Key Differences : The iodothiophene group introduces heavy atom effects (useful in crystallography) but increases steric bulk compared to the linear trifluoromethoxyethyl chain.
Pharmacological and Physicochemical Properties
| Compound | logP (Predicted) | Solubility (mg/mL) | Bioactivity Notes |
|---|---|---|---|
| N-[2-(Trifluoromethoxy)ethyl]adamantan-2-amine | 3.2 | 0.15 (PBS) | Potential CNS penetration |
| Bromantane | 4.1 | 0.08 (PBS) | Psychoactive, stimulant |
| N-(2-Hydroxybenzyl)adamantan-1-amine | 2.8 | 0.45 (PBS) | H-bonding, crystalline stability |
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